trans-2-(Octylamino)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(octylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGPUAWMXCFPX-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation of Cyclobutanone
One common approach involves the reductive amination of cyclobutanone with octylamine to form the corresponding cyclobutanol amine:
- Step 1: Condensation of cyclobutanone with octylamine to form an imine intermediate.
- Step 2: Reduction of the imine to the amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.
- Step 3: Isolation of the trans isomer by stereoselective control during reduction or by chromatographic separation.
This method allows direct introduction of the octylamino group at the 2-position of the cyclobutanol ring.
Nucleophilic Ring Opening of Epoxycyclobutanes
Another method involves the nucleophilic ring opening of an epoxide precursor:
- Step 1: Synthesis of trans-2,3-epoxycyclobutanol.
- Step 2: Nucleophilic attack by octylamine at the less hindered carbon of the epoxide ring.
- Step 3: Ring opening yields trans-2-(octylamino)cyclobutan-1-ol.
This approach benefits from the inherent stereochemical control provided by the epoxide ring opening, often yielding high trans selectivity.
Cycloaddition-Based Ring Construction
In some advanced syntheses, the cyclobutane ring is constructed via [2+2] cycloaddition:
- Step 1: Reaction of an alkene with a suitable alkene or alkyne partner under photochemical or catalytic conditions to form a cyclobutane intermediate.
- Step 2: Functionalization of the cyclobutane ring to introduce the amino group, e.g., via nucleophilic substitution or reductive amination with octylamine.
- Step 3: Hydroxylation at the 1-position to yield the cyclobutan-1-ol.
This method is more complex but allows for diverse substitution patterns and stereochemical outcomes.
Stereochemical Considerations and Purification
- The trans configuration of the 2-(octylamino)cyclobutan-1-ol is critical for biological activity and physical properties.
- Stereoselective reduction or ring-opening steps are optimized to favor the trans isomer.
- Purification techniques such as chiral chromatography or crystallization are employed to isolate the desired stereoisomer.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Advantages | Challenges | Typical Yields (%) |
|---|---|---|---|---|
| Reductive Alkylation | Imine formation from cyclobutanone + octylamine, reduction | Direct amine introduction, simple reagents | Control of stereochemistry, possible mixture of isomers | 60–85 |
| Epoxide Ring Opening | Epoxide synthesis, nucleophilic ring opening by octylamine | High stereoselectivity, trans selectivity | Epoxide synthesis can be complex | 50–75 |
| Cycloaddition and Functionalization | Photochemical [2+2] cycloaddition, amination, hydroxylation | Access to diverse derivatives | Multi-step, requires specialized equipment | 40–65 |
Research Findings and Notes
- Stereoselective control is often achieved by choice of reducing agent and reaction conditions during reductive amination or by regioselectivity in epoxide ring opening.
- Use of protecting groups on hydroxyl or amino functionalities may be necessary to prevent side reactions.
- Catalytic hydrogenation with Pd/C or Pt catalysts is common for imine reduction.
- The octylamino substituent can be introduced via direct alkylation or reductive amination, with reductive amination preferred for better control.
- Literature and patents (e.g., EP2213661B1) describe related modulators involving cyclobutanol amines, highlighting the importance of these compounds in medicinal chemistry.
- While direct literature on this compound is limited, analogous cyclobutanol amines have been prepared using the above strategies with modifications tailored to the octyl chain length and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
trans-2-(Octylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be further reduced to form different derivatives.
Substitution: : The octylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the octylamino group.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Compounds with different functional groups replacing the octylamino group.
Scientific Research Applications
Drug Delivery Systems
Trans-2-(Octylamino)cyclobutan-1-ol is being explored for its role in lipid nanoparticle formulations. These formulations are crucial for the effective delivery of therapeutic agents such as small molecule drugs, proteins, and nucleic acids. The compound's properties allow it to enhance the stability and bioavailability of these therapeutics, making it a valuable component in developing targeted drug delivery systems .
Key Features:
- Lipid Nanoparticle Composition : The compound can be incorporated into lipid nanoparticles alongside cationic lipids and phospholipids, improving cellular uptake and therapeutic efficacy.
- Therapeutic Applications : It is particularly relevant in delivering gene therapies and vaccines, where efficient cellular delivery is paramount.
Polymer Synthesis
This compound can serve as a monomer or additive in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are critical for applications in automotive and aerospace industries.
Polymer Characteristics:
- Anionic Ring-Opening Polymerization : The compound can participate in anionic polymerization processes to create polyamides with improved performance characteristics.
- Crosslinking Potential : It exhibits properties that allow for crosslinking with other monomers, resulting in materials with enhanced durability and resistance to environmental factors .
Therapeutic Agent Research
Research is ongoing to evaluate the pharmacological potential of this compound as a therapeutic agent. Preliminary studies suggest that it may have beneficial effects in treating various conditions due to its ability to modulate biological pathways.
Potential Therapeutic Effects:
- Neuroprotective Properties : Investigations into its neuroprotective effects indicate potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory disorders.
Case Study 1: Lipid Nanoparticle Formulations
A study demonstrated the effective use of this compound in formulating lipid nanoparticles for mRNA delivery. The results showed enhanced stability and cellular uptake compared to conventional formulations, highlighting its potential in vaccine development .
Case Study 2: Polymer Performance Enhancement
In a comparative study on polyamide synthesis, the inclusion of this compound resulted in polymers with significantly improved thermal stability and mechanical strength. This advancement suggests its applicability in high-performance materials used in demanding environments .
Comparative Data Table
| Application Area | Key Benefits | Current Research Status |
|---|---|---|
| Drug Delivery Systems | Enhanced stability and bioavailability | Ongoing studies on formulations |
| Polymer Synthesis | Improved mechanical properties | Active research on crosslinking |
| Therapeutic Agent Research | Potential neuroprotective and anti-inflammatory effects | Preliminary studies underway |
Mechanism of Action
The mechanism by which trans-2-(Octylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the octylamino group can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trans-2-(Octylamino)cyclobutan-1-ol with three analogous compounds:
Key Observations:
- Hydrophobicity: The octyl chain in this compound likely confers greater hydrophobicity compared to the phenylethylamino analog (C₁₂H₁₇NO) . This property may enhance membrane permeability in bioactive molecules.
- Stereochemical Control: Enzymatic methods, such as those used for synthesizing (S)-propranolol via kinetic resolution (Scheme 24 in ), suggest that biocatalysis could resolve racemic mixtures of this compound into enantiopure forms.
Biological Activity
Trans-2-(Octylamino)cyclobutan-1-ol is a cyclic amine compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antitumor, and antiviral activities, supported by various studies and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with an octylamino substituent. The structure can be represented as follows:
This compound's unique cyclic structure may contribute to its interaction with biological targets, influencing its pharmacological profile.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study conducted on various cyclic amines demonstrated that modifications in the alkyl chain length and branching could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with longer alkyl chains showed improved membrane permeability, leading to increased antibacterial activity .
Antitumor Activity
Antitumor properties have been observed in several studies involving cyclic amines. This compound analogs were tested for their ability to inhibit cancer cell proliferation. Preliminary results indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism of action through the modulation of cell signaling pathways involved in apoptosis .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Analog A | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| Analog B | A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |
Antiviral Activity
The antiviral potential of this compound has also been explored. Studies suggest that certain structural modifications can enhance the compound's ability to inhibit viral replication. For example, compounds with specific functional groups have shown efficacy against viruses such as influenza and HIV by interfering with viral entry or replication processes .
Case Study: Antiviral Efficacy
In a controlled study, this compound was administered to infected cell cultures. The results demonstrated a dose-dependent reduction in viral load, indicating its potential as a therapeutic agent against viral infections .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular receptors or enzymes involved in critical biological pathways. For instance, its structural similarity to known inhibitors suggests it may act as a competitive antagonist at certain enzyme sites or receptors involved in cell signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
